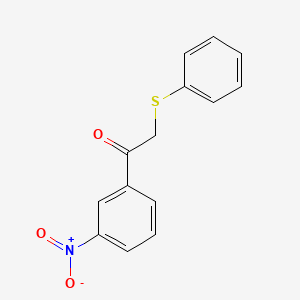
N-(4-methoxyphenyl)-N'-2-thienylurea
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-2-thienylurea, also known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTU belongs to the class of urea derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-2-thienylurea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases. In agriculture, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have herbicidal properties and can be used as a weed killer. In material science, N-(4-methoxyphenyl)-N'-2-thienylurea has been studied for its potential use in the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-N'-2-thienylurea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also inhibit the production of inflammatory cytokines and reduce oxidative stress. In addition, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have various biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to reduce blood glucose levels and improve insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress. In addition, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have a neuroprotective effect and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-2-thienylurea has several advantages for lab experiments, including its easy synthesis, low cost, and diverse applications. However, one of the limitations of using N-(4-methoxyphenyl)-N'-2-thienylurea in lab experiments is its low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N'-2-thienylurea. One area of research is to further investigate its potential use in treating cancer, diabetes, and neurodegenerative diseases. Another area of research is to explore its potential use in agriculture as a weed killer. In addition, there is a need to understand the mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea better and to develop new methods for synthesizing it. Finally, there is a need to investigate the toxicity of N-(4-methoxyphenyl)-N'-2-thienylurea and its potential side effects in humans and animals.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N'-2-thienylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-methoxyphenyl)-N'-2-thienylurea can be synthesized using different methods, and it has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. N-(4-methoxyphenyl)-N'-2-thienylurea has several advantages for lab experiments, including its easy synthesis, low cost, and diverse applications. However, its low solubility in water and the limited understanding of its mechanism of action are some of the limitations of using N-(4-methoxyphenyl)-N'-2-thienylurea in lab experiments. There are several future directions for research on N-(4-methoxyphenyl)-N'-2-thienylurea, including investigating its potential use in treating cancer, diabetes, and neurodegenerative diseases, and exploring its potential use in agriculture as a weed killer.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-6-4-9(5-7-10)13-12(15)14-11-3-2-8-17-11/h2-8H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMMRQLSUZRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4232367.png)
![methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4232369.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4232384.png)
![N-(2,6-dimethylphenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4232389.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4232411.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232413.png)
![3-chloro-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4232417.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4232424.png)


![2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4232448.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)
